N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide
Description
The compound N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide features a benzo[d]oxazole core linked to a phenyl group via a propanamide bridge, with a 4-chlorophenylsulfonyl substituent. The benzo[d]oxazole moiety is a bicyclic heteroaromatic system known for enhancing metabolic stability and binding affinity in medicinal chemistry .
Synthetic routes for similar compounds involve intermediates such as 2-(benzo[d]oxazol-2-yl)-1-phenylvinyl benzoates, characterized by $^{1}\text{H}$ and $^{13}\text{C}$ NMR shifts (e.g., −131.8 ppm for $^{15}\text{N}$ in derivative 4a) .
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(4-chlorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4S/c23-16-8-10-18(11-9-16)30(27,28)13-12-21(26)24-17-5-3-4-15(14-17)22-25-19-6-1-2-7-20(19)29-22/h1-11,14H,12-13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYGLELWYRCDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide typically involves multiple steps, starting with the formation of the benzoxazole core. One common approach is the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic conditions. The sulfonyl group is then introduced through a sulfonylation reaction using chlorosulfonic acid or similar reagents.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: The biological applications of this compound are vast. It has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, as well as its ability to inhibit the growth of cancer cells.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for the development of new drugs targeting diseases such as infections and cancer.
Industry: In industry, this compound can be used in the production of advanced materials and pharmaceuticals. Its unique properties make it suitable for applications in drug delivery systems and as a component in various chemical formulations.
Mechanism of Action
The mechanism by which N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:
2.2 Key Findings from Comparative Analysis
- However, sulfamoyl and thiazol groups in CAS 902254-49-3 may improve solubility and antimicrobial activity .
- Sulfonyl vs. In contrast, the sulfamoyl group in CAS 902254-49-3 introduces hydrogen-bonding donors, which are critical for enzyme inhibition (e.g., carbonic anhydrase) .
- Biological Activity : Compounds with chlorophenyl-thiazol motifs (e.g., , Entry 10) show promise in kinase inhibition due to the indole-thiazol synergy . Hydroxamic acid derivatives () exhibit antioxidant properties (IC$_{50}$ values via DPPH assays), but the target compound’s sulfonyl-propanamide structure may prioritize different therapeutic pathways .
- Synthetic Complexity : The target compound’s synthesis likely involves multi-step reactions with intermediates like phenylacrylates (), whereas thiazol-containing analogs require hydrazine reflux and oxadiazole formation (), increasing synthetic challenges .
2.3 Physicochemical and Spectroscopic Comparisons
- NMR Data : Benzo[d]oxazole intermediates () show consistent $^{15}\text{N}$ NMR shifts (−131.8 to −131.2 ppm), suggesting minimal electronic variation despite substituent changes . This stability contrasts with thiazol derivatives, where $^{1}\text{H}$ NMR shifts vary significantly with substituents (e.g., indole vs. benzyloxy groups in ) .
- Molecular Weight and Lipophilicity : The target compound’s estimated molecular weight (~470) aligns with CAS 902254-49-3 (478.9), but the latter’s sulfamoyl-thiazol groups may reduce logP compared to the chlorophenylsulfonyl moiety .
Biological Activity
N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Chemical Structure and Synthesis
The compound features a benzo[d]oxazole moiety, a phenyl group , and a sulfonyl propanamide chain . Its IUPAC name is this compound, with the molecular formula C23H19ClN2O4S and a molecular weight of 440.9 g/mol. The synthesis typically involves multi-step organic reactions, including:
- Formation of the benzo[d]oxazole ring : Achieved through cyclization of ortho-aminophenol derivatives.
- Attachment of the phenyl group : Often involves Suzuki coupling between halogenated benzo[d]oxazole and phenylboronic acid.
- Introduction of the sulfonyl group : Reaction with sulfonyl chloride under basic conditions.
- Formation of the propanamide chain : Amidation with a suitable amine.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives show selective activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) varying significantly based on structural modifications.
- Anticancer Properties : Benzoxazole derivatives have demonstrated cytotoxic effects against multiple cancer cell lines, such as breast (MCF-7), lung (A549), and prostate (PC3) cancers .
Case Studies and Research Findings
-
Antimicrobial Screening :
Compound Bacterial Strain MIC (µg/mL) 1 Bacillus subtilis 25 2 Escherichia coli 50 3 Pichia pastoris 10 -
Cytotoxicity Studies :
Cell Line Compound IC50 (µM) MCF-7 Compound A 30 A549 Compound B 40 PC3 Compound C 25
The mechanism of action for this compound likely involves interaction with specific biological targets, such as enzymes or receptors. These interactions can modulate enzyme activity or alter signaling pathways, contributing to its observed biological effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide, and what coupling agents are optimal for amide bond formation in this structure?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzo[d]oxazole and sulfonyl moieties. The amide bond can be formed using coupling agents like HBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of triethylamine (TEA) as a base, as demonstrated in analogous sulfonamide syntheses . Sulfonyl chloride intermediates (e.g., 4-chlorophenylsulfonyl chloride) are often reacted with propanamide precursors under anhydrous conditions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product integrity.
Q. How can researchers characterize the compound’s purity and structural integrity?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) is recommended, with purity thresholds ≥98% (similar to pharmacopeial standards for related sulfonamides) .
- Structural Confirmation :
- 1H/13C-NMR : Key signals include the sulfonyl group’s downfield shift (~δ 7.8–8.2 ppm for aromatic protons adjacent to sulfonyl) and benzo[d]oxazole protons (δ 8.1–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., cleavage at the sulfonyl group).
- Data Table :
| Analytical Method | Critical Parameters | Reference Standard |
|---|---|---|
| HPLC | Retention time: ~8.2 min | Bicalutamide |
| 1H-NMR | δ 8.3 (s, 1H, oxazole) | PubChem |
Q. What solvents and conditions are suitable for recrystallization to improve compound stability?
- Methodological Answer : Ethanol/water (4:1 v/v) at 0–4°C is effective for recrystallization, yielding high-purity crystals. Slow cooling minimizes amorphous byproducts. For hygroscopic intermediates, anhydrous dichloromethane or tetrahydrofuran under nitrogen is advised .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data during structural elucidation (e.g., unexpected splitting in NMR)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, coupling between the oxazole proton (δ 8.3 ppm) and adjacent aromatic protons can confirm substitution patterns .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian 09) .
- Isotopic Labeling : Use deuterated analogs to confirm exchangeable protons (e.g., amide NH).
Q. What in silico strategies predict the compound’s biological targets and binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrase IX). The sulfonyl group’s electronegativity and benzo[d]oxazole’s π-π stacking are critical .
- Pharmacophore Modeling : Align with known CB2 receptor modulators (e.g., sulfonyl-propanamide scaffolds in ). Key features: sulfonyl acceptor, hydrophobic benzo[d]oxazole.
Q. How to design structure-activity relationship (SAR) studies focusing on the benzo[d]oxazole and sulfonyl groups?
- Methodological Answer :
- Analog Synthesis : Replace benzo[d]oxazole with benzothiazole or indole to assess π-stacking efficiency. Vary sulfonyl substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to study steric/electronic effects .
- Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7) using MTT assays. Correlate IC50 values with substituent Hammett constants (σ) to quantify electronic contributions .
Contradictions and Validation
- Synthetic Yield Variability : reports yields from 28% to 95% for similar sulfonamides, highlighting the need for optimized stoichiometry (e.g., 1.2 eq. sulfonyl chloride) and inert atmospheres to suppress hydrolysis .
- Biological Target Hypotheses : While sulfonamides in target JAK3 or CB2 receptors, computational validation is critical to avoid overextending SAR conclusions without in vitro data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
